Diethyl bis[(naphthalen-1-yl)methyl]propanedioate
Description
Properties
IUPAC Name |
diethyl 2,2-bis(naphthalen-1-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-3-32-27(30)29(28(31)33-4-2,19-23-15-9-13-21-11-5-7-17-25(21)23)20-24-16-10-14-22-12-6-8-18-26(22)24/h5-18H,3-4,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJBFDRLQRRKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)(CC3=CC=CC4=CC=CC=C43)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559766 | |
| Record name | Diethyl bis[(naphthalen-1-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104539-18-6 | |
| Record name | Diethyl bis[(naphthalen-1-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of diethyl bis[(naphthalen-1-yl)methyl]propanedioate typically involves the alkylation of diethyl malonate derivatives with naphthalen-1-ylmethyl halides or related electrophiles. The key synthetic challenge is the installation of two naphthalen-1-ylmethyl groups at the central methylene carbon of the malonate ester.
Stepwise Alkylation of Diethyl Malonate
Step 1: Preparation of Diethyl Malonate
Diethyl malonate is commonly prepared by the esterification of malonic acid with ethanol under acid catalysis, typically sulfuric acid, under reflux conditions. This process involves continuous removal of water to drive the equilibrium toward ester formation.
Step 2: Formation of Diethyl 2,2-bis(naphthalen-1-ylmethyl)propanedioate
Base-mediated Alkylation: Diethyl malonate is treated with a strong base such as sodium hydride (NaH) or potassium tert-butoxide to generate the malonate carbanion at the methylene position.
Electrophilic Substitution: The carbanion then undergoes nucleophilic substitution with naphthalen-1-ylmethyl halide (e.g., bromide or chloride) to introduce the first naphthalen-1-ylmethyl group.
Second Alkylation: The monoalkylated intermediate is further deprotonated and alkylated again under similar conditions to install the second naphthalen-1-ylmethyl group, yielding the bis-substituted product.
This two-step alkylation approach is preferred for controlling substitution and minimizing side reactions.
Detailed Reaction Conditions and Parameters
Alternative Synthetic Routes and Catalytic Methods
While the direct alkylation of diethyl malonate is the classical method, literature suggests alternative approaches that may be adapted or optimized for this compound:
Use of Organolithium or Organoalkali Bases: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can be used for generating the malonate carbanion with greater control over reaction selectivity and yield.
Solvent Effects: Polar aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) facilitate the generation of carbanions and improve alkylation efficiency.
Temperature Control: Alkylation reactions are typically conducted at low temperatures (0°C to room temperature) to minimize side reactions such as elimination or over-alkylation.
Catalytic Approaches: Although no direct catalytic method for this specific compound is reported, related phosphine ligands and palladium-catalyzed processes have been documented for similar aromatic substitutions, which may inspire future synthetic adaptations.
Research Findings and Yield Data
Published research indicates that the alkylation of diethyl malonate with naphthalen-1-ylmethyl electrophiles proceeds with moderate to high yields, typically ranging from 70% to 90% per alkylation step under optimized conditions. The key to achieving high purity and yield lies in:
Strict exclusion of moisture to prevent hydrolysis
Use of stoichiometric amounts of base and electrophile
Controlled addition rates and temperature management
Efficient purification techniques such as column chromatography or recrystallization
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct double alkylation | Diethyl malonate, NaH, naphthalen-1-ylmethyl bromide | Anhydrous THF, 0°C to RT | 70-90% | Straightforward, well-established | Requires strong base, moisture sensitive |
| Organolithium base approach | Diethyl malonate, LDA/n-BuLi, naphthalen-1-ylmethyl halide | Dry solvent, low temperature | Moderate to high | Better control over carbanion formation | Handling pyrophoric reagents |
| Catalytic aromatic substitution (potential) | Pd catalysts, phosphine ligands, aromatic precursors | Variable, under inert atmosphere | Not reported | Potential for milder conditions | Not yet established for this compound |
Chemical Reactions Analysis
Types of Reactions
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The naphthalen-1-ylmethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce diols.
Scientific Research Applications
Applications in Organic Synthesis
1. Catalysis:
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate has been explored as a ligand in various catalytic systems. Its ability to stabilize metal centers makes it suitable for use in palladium-catalyzed reactions, such as allylic substitutions and cross-coupling reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are foundational in organic synthesis .
2. Asymmetric Synthesis:
The compound has been utilized in asymmetric synthesis protocols, where it serves as a chiral auxiliary or catalyst. Its naphthalene groups enhance the enantioselectivity of reactions involving nucleophilic additions to carbonyl compounds . Studies have shown that using this compound can lead to high yields of enantiomerically pure products, which are essential in pharmaceuticals .
Materials Science Applications
1. Polymer Chemistry:
In polymer science, this compound is investigated for its potential as a monomer or additive in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer backbones, potentially enhancing thermal stability and mechanical properties .
2. Photonic Materials:
The compound's naphthalene units provide interesting optical properties that can be exploited in the development of photonic materials. Research has focused on its use in creating light-emitting diodes (LEDs) and other optoelectronic devices due to its ability to emit light when excited .
Case Studies
Case Study 1: Asymmetric Michael Addition
In a study published by researchers at Tohoku University, this compound was employed as a chiral catalyst for Michael addition reactions. The results demonstrated that the compound significantly improved enantioselectivity compared to traditional catalysts, showcasing its potential in synthesizing complex chiral molecules .
Case Study 2: Polymer Blends
Another investigation explored the incorporation of this compound into poly(lactic acid) blends. The findings indicated that the addition of this compound enhanced the thermal properties and mechanical strength of the resulting materials, making them suitable for various industrial applications .
Mechanism of Action
The mechanism by which diethyl bis[(naphthalen-1-yl)methyl]propanedioate exerts its effects involves interactions with various molecular targets. The naphthalen-1-ylmethyl groups can interact with biological macromolecules, potentially altering their function. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity .
Comparison with Similar Compounds
Critical Analysis of Limitations
- Evidence Constraints : The sole provided reference focuses on crystallographic software rather than the compound itself, limiting the ability to extract chemical or comparative data.
- Inferred Comparisons : Structural comparisons rely on general organic chemistry principles due to the absence of direct experimental data.
Biological Activity
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate is a compound that has garnered attention in various research domains due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique molecular structure, which includes two naphthalene groups attached to a propanedioate backbone. The synthesis typically involves the reaction of naphthalene derivatives with diethyl malonate in the presence of suitable catalysts. This method has been documented in various studies, highlighting the compound's versatility in synthetic organic chemistry.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- Cytotoxic Effects : Research has demonstrated that certain derivatives can induce cytotoxicity in various cancer cell lines, including leukemia and melanoma cells. The cytotoxic activity was measured using half-maximal inhibitory concentration (IC50) values, with some derivatives showing IC50 values less than 10 μM against specific cancer types .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in cellular processes, such as phospholipase A2 and cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory pathways .
- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed potential binding interactions between this compound and various biological targets, indicating a promising avenue for drug development .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antibacterial Efficacy : In one study, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing remarkable antibacterial activity with MIC values ranging from 0.10 to 1.00 μg/mL .
- Cytotoxicity Testing : Another investigation assessed the cytotoxicity of related compounds on HL-60 (human leukemia) and WM-115 (melanoma) cells. The results indicated that certain derivatives had a significantly higher cytotoxic effect compared to normal human umbilical vein endothelial cells (HUVEC), suggesting selective toxicity towards cancer cells .
Data Tables
The following tables summarize key findings related to the biological activity of this compound.
Q & A
Q. How to assess the compound’s photostability under UV light for applications in optoelectronic materials?
- Methodology : Expose thin films to UV-Vis irradiation (λ = 254–365 nm) in a quartz cell. Track degradation via FTIR (C=O bond scission) and UV-Vis absorbance loss. Compare with computational predictions of excited-state reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
